1-Fluoro-6-azaspiro[3.4]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-fluoro-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(6)3-4-9-5-7/h6,9H,1-5H2 |
InChI Key |
AYZDXGHRAJSZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1F)CCNC2 |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of 1 Fluoro 6 Azaspiro 3.4 Octane
Regioselective Functionalization of the Azaspiro[3.t4]octane Skeleton
Regioselective functionalization is critical for creating specific analogues of 1-fluoro-6-azaspiro[3.4]octane. The structure presents several distinct reactive sites: the secondary amine, the C-H bonds on the azetidine (B1206935) ring adjacent to the nitrogen, and the C-H bonds on the cyclobutane (B1203170) ring, including the position bearing the fluorine atom.
Strategies for regioselectivity primarily rely on the inherent reactivity differences of these positions and the use of directing or protecting groups. The nitrogen atom is the most nucleophilic and basic site, making it the primary target for electrophilic reagents. Functionalization of the carbon skeleton often requires more advanced synthetic methods, such as C-H activation or building the functionalized ring system from acyclic precursors. For instance, the synthesis of an 8-amino-6-azaspiro[3.4]octane derivative was achieved by starting with diethyl 1,1-cyclobutane dicarboxylate, ensuring the amino group was positioned on the five-membered ring of the final spirocycle. pharm.or.jp This approach of constructing the functionalized ring system from a suitable precursor is a common strategy to achieve specific regiochemical outcomes.
Modification at the Nitrogen Atom (N-Functionalization)
Modification of the secondary amine at the N6 position is the most direct and widely employed derivatization strategy for the 6-azaspiro[3.4]octane core. This allows for the introduction of a vast array of functional groups that can modulate a compound's pharmacological and pharmacokinetic profile.
The nucleophilic nitrogen of the azaspirocycle readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Acylation: Carbamates, particularly the tert-butoxycarbonyl (Boc) group, are frequently used as protecting groups during multi-step syntheses and as key functionalities in final compounds. pharm.or.jp The reaction involves treating the amine with an acylating agent like an acid chloride, anhydride (B1165640) (e.g., di-tert-butyl dicarbonate), or an activated ester in the presence of a base.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding sulfonamides. This functional group can act as a hydrogen bond acceptor and can influence the molecule's solubility and cell permeability.
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 6-Azaspiro[3.4]octane derivative | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base | N-Boc protected amine | pharm.or.jp |
| 6-Azaspiro[3.4]octane derivative | Acetyl chloride, Triethylamine | N-Acetyl amide | General Reaction |
| 6-Azaspiro[3.4]octane derivative | Methanesulfonyl chloride, Pyridine | N-Methanesulfonyl sulfonamide | General Reaction |
N-Alkylation: The direct introduction of alkyl groups onto the nitrogen atom can be achieved by reaction with alkyl halides. For example, N-benzylation of an 8-amino-6-azaspiro[3.4]octane derivative has been demonstrated as part of a synthetic route to a key pharmaceutical intermediate. pharm.or.jp Such reactions typically require a base to neutralize the hydrogen halide formed.
Reductive Amination: A versatile and widely used method for N-alkylation is reductive amination. organic-chemistry.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. organic-chemistry.org This strategy allows for the introduction of a diverse range of alkyl and aryl-alkyl substituents.
| Strategy | Reactants | Reducing Agent / Conditions | Product Type | Reference |
|---|---|---|---|---|
| Direct Alkylation | 6-Azaspiro[3.4]octane, Benzyl bromide, Base | N/A | N-Benzyl-6-azaspiro[3.4]octane | pharm.or.jp |
| Reductive Amination | 6-Azaspiro[3.4]octane, Acetone | Sodium triacetoxyborohydride | N-Isopropyl-6-azaspiro[3.4]octane | organic-chemistry.org |
| Reductive Amination | 6-Azaspiro[3.4]octane, Formaldehyde | H₂, Pd/C | N-Methyl-6-azaspiro[3.4]octane | organic-chemistry.org |
Introduction of Functional Groups on the Carbocyclic Ring
Introducing substituents onto the cyclobutane portion of the this compound skeleton is synthetically more challenging than N-functionalization and often requires building the spirocycle from an already functionalized precursor.
A notable example is the synthesis of (S)-8-(tert-butoxycarbonylamino)-6-azaspiro[3.4]octane, a key intermediate for the antibacterial agent DV-7751. pharm.or.jp The synthesis began with diethyl 1,1-cyclobutane dicarboxylate, which was converted through a multi-step sequence into a brominated keto carboxamide. pharm.or.jp Cyclization of this intermediate afforded a 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane, which was then converted to the 8-amino derivative. pharm.or.jp This strategic approach highlights how functional groups can be installed on the carbocyclic ring prior to or during the formation of the spirocyclic system to achieve specific, complex substitution patterns.
Exploration of C-H Functionalization Pathways for Azaspirocycles
Direct C-H functionalization represents a modern and efficient approach to molecular derivatization, minimizing the need for pre-functionalized starting materials. Research into the radical C-H functionalization of saturated spirocycles has revealed unique reactivity patterns compared to their non-spirocyclic counterparts. acs.orgacs.org The spirocenter exerts a significant influence on the adjacent C-H bonds, affecting both the rate and selectivity of functionalization reactions. acs.org
Studies using model systems have shown that the presence of a spirocyclic framework can alter the preferred site of radical abstraction. acs.org For example, while simple saturated heterocycles like morpholine (B109124) predominantly undergo functionalization at the position alpha to the nitrogen, the corresponding spirocyclic systems can show altered or even switched selectivity. acs.org These findings suggest that direct C-H functionalization could be a powerful tool for derivatizing the carbon skeleton of this compound, potentially providing access to novel analogues that are difficult to synthesize via traditional methods. acs.orgacs.org Manganese-based catalysts have also shown promise in the amination of 3° C-H bonds to form azaspirocycles. google.com
Synthesis of Complex Analogues Incorporating the Fluorinated Azaspiro[3.4]octane Moiety
The derivatization strategies discussed above are frequently applied in the synthesis of complex, biologically active molecules. The 6-azaspiro[3.4]octane moiety is a key component in several advanced pharmaceutical candidates.
One prominent example is the quinolone antibacterial agent DV-7751, which incorporates an (S)-8-amino-6-azaspiro[3.4]octane substituent at the C-10 position. pharm.or.jp The synthesis of this complex molecule relies heavily on the selective functionalization of the spirocyclic building block, including N-protection and the stereospecific introduction of the C-8 amino group. pharm.or.jp
In another example, a series of ciprofloxacin (B1669076) congeners were synthesized where the traditional piperazine (B1678402) ring was replaced with various spirocyclic amines, including a derivative of 6-azaspiro[3.4]octane. mdpi.com The synthesis involved the N-arylation of the spirocycle with the fluoroquinolone core, demonstrating a key N-functionalization strategy to create complex drug analogues. mdpi.com These examples underscore the utility of the functionalization methods in applying the this compound scaffold in drug discovery.
Conformational Analysis and Stereochemical Insights of 1 Fluoro 6 Azaspiro 3.4 Octane Derivatives
Theoretical and Experimental Approaches to Conformational Preferences
The determination of the preferred three-dimensional structures of 1-fluoro-6-azaspiro[3.4]octane derivatives relies on a combination of sophisticated experimental techniques and computational modeling. These approaches provide complementary information, leading to a comprehensive understanding of the molecule's conformational energy landscape.
Experimental insights are primarily gained through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govnih.gov NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for solution-state analysis. biophysics.org Key parameters such as nuclear Overhauser effects (NOE), especially ¹⁹F-¹H heteronuclear NOEs (HOESY), provide through-space distance information, while scalar coupling constants (J-couplings) help define dihedral angles and thus, the puckering of the rings. nih.govox.ac.uk For fluorinated compounds, ¹⁹F NMR is especially sensitive to the local electronic environment, making it an excellent probe for conformational changes. biophysics.org
Single-crystal X-ray diffraction offers the most definitive depiction of molecular conformation, but it is limited to the solid state. researchgate.netacs.orgresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact puckering of both the azetidine (B1206935) and cyclopentane (B165970) rings and the orientation of the fluorine substituent. mdpi.com While the solid-state structure may not always represent the lowest-energy conformer in solution, it provides a crucial reference point for computational and NMR studies. nih.govnih.gov
Theoretical approaches, predominantly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for exploring the potential energy surface. rsc.orgsmu.edu These computational methods can calculate the relative energies of different conformers (e.g., envelope vs. twist for the cyclopentane ring) and the energy barriers for interconversion between them. rsc.orgrsc.org By modeling the molecule in different solvent environments (using models like the Polarizable Continuum Model, PCM), these calculations can also help bridge the gap between gas-phase theory and solution-phase experimental results. d-nb.info
| Method | Type | Information Provided | Limitations |
| NMR Spectroscopy | Experimental (Solution) | 3D structure, dihedral angles (J-coupling), internuclear distances (NOE), dynamic processes. nih.govbiophysics.orgox.ac.uk | Provides an averaged structure for rapidly interconverting conformers; interpretation can be complex. |
| X-ray Crystallography | Experimental (Solid State) | Precise bond lengths, bond angles, and absolute conformation in the crystal lattice. researchgate.netmdpi.com | Requires a suitable single crystal; the solid-state conformation may differ from the solution state. |
| Computational Chemistry (DFT, MP2) | Theoretical | Relative energies of conformers, transition state energies, inversion barriers, geometric parameters. rsc.orgsmu.edursc.org | Accuracy is dependent on the level of theory and basis set used; may not perfectly model solvent effects. |
Impact of the Spirocyclic Constraint on Molecular Geometry
The spirocyclic fusion at the C5 atom of the 6-azaspiro[3.4]octane core imposes significant rigidity on the molecule compared to its monocyclic counterparts, azetidine and fluorocyclopentane. beilstein-journals.orgresearchgate.net This structural constraint is a defining feature that influences the conformational possibilities of both rings.
The spiro fusion in the [3.4] system means that the puckering of one ring is not independent of the other. The bonds originating from the spiro-carbon (C5) are part of both ring systems, and their fixed tetrahedral-like geometry dictates the range of possible puckering amplitudes and phases for each ring. This structural rigidity can pre-organize substituents into well-defined spatial vectors, a property often exploited in drug design to enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. researchgate.netsmolecule.com For this compound, this means the fluorine atom at C1 and the nitrogen lone pair or N-substituent are held in a more predictable orientation than they would be in a more flexible system.
Influence of Fluorine on Conformational Equilibria
The introduction of a highly electronegative fluorine atom at the C1 position of the cyclopentane ring has a profound influence on the conformational equilibrium, primarily through stereoelectronic effects. researchgate.net These effects arise from interactions between the C-F bond orbitals and adjacent orbitals, leading to the stabilization of specific conformers.
The primary stereoelectronic interactions at play are hyperconjugation and electrostatic (dipole-dipole) interactions. d-nb.info
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). The most significant of these is the σ(C-H) → σ(C-F) interaction. This interaction is maximized when the C-H and C-F bonds are anti-periplanar (oriented 180° to each other). This effect often stabilizes conformations where the fluorine atom occupies a pseudo-axial position on the cyclopentane ring, allowing for anti-periplanar alignment with vicinal C-H bonds. d-nb.infobeilstein-journals.org
Gauche Effect: In some systems, a gauche arrangement between the fluorine and an adjacent electronegative atom or group can be preferred over an anti arrangement, contrary to simple steric predictions.
Electrostatic Interactions: The polar C-F bond creates a local dipole moment. The orientation of this dipole relative to other polar bonds or lone pairs in the molecule, such as the nitrogen lone pair in the azetidine ring, will influence conformational preference. researchgate.net Repulsive dipole-dipole interactions may destabilize certain conformers, while attractive charge-dipole interactions (e.g., between C-F and a protonated nitrogen) can be stabilizing. d-nb.info
In the context of this compound, these effects would dictate the preferred puckering of the cyclopentane ring (envelope vs. twist) and the favored orientation of the fluorine atom (pseudo-axial vs. pseudo-equatorial). The balance between stabilizing hyperconjugative forces, which often favor an axial fluorine, and steric hindrance, which typically favors an equatorial position, determines the final conformational equilibrium. d-nb.inforesearchgate.net
| Stereoelectronic Effect | Description | Favored Conformation (General Trend) |
| Hyperconjugation (σC-H → σC-F)* | Donation of electron density from a vicinal C-H bonding orbital to the C-F antibonding orbital. d-nb.infobeilstein-journals.org | Stabilizes conformers with an anti-periplanar arrangement, often leading to a pseudo-axial fluorine preference. d-nb.info |
| Dipole-Dipole Interactions | Electrostatic interaction between the partial charges of the C-F bond and other polar groups. researchgate.net | Seeks to minimize dipole moments, influencing ring pucker and substituent orientation. |
| Charge-Dipole Interactions | Attractive or repulsive forces between the C-F bond dipole and a nearby formal charge (e.g., protonated nitrogen). d-nb.inforesearchgate.net | Can strongly stabilize specific conformers, such as an axial fluorine in proximity to an ammonium (B1175870) group. researchgate.net |
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of this compound is not static. The molecule undergoes dynamic conformational changes, primarily ring pseudorotation in the cyclopentane moiety and pyramidal inversion at the nitrogen atom of the azetidine ring. The energy barriers associated with these processes define the molecule's flexibility at a given temperature.
Cyclopentane Ring Puckering: The cyclopentane ring interconverts rapidly between its various puckered forms (envelopes and twists) through a low-energy process called pseudorotation. rsc.org The barrier to pseudorotation in unsubstituted cyclopentane is very low, close to zero kcal/mol. worldscientific.com Substitution with fluorine introduces a preference for certain conformers, creating a barrier to free pseudorotation. For fluorocyclopentane, this barrier is still small, estimated to be around 0.9 kcal/mol. worldscientific.comconicet.gov.ar The spiro-fusion in this compound is expected to further modulate this barrier.
Nitrogen Inversion: The nitrogen atom in the azetidine ring rapidly inverts its pyramidal geometry, interconverting its lone pair and any N-substituent between two positions. The barrier for this process is influenced by ring strain and the nature of the substituent on the nitrogen. For unsubstituted azetidine, the inversion barrier is significantly higher than for non-cyclic amines due to increased angle strain in the planar transition state. smu.edu
While specific experimental or theoretical data for this compound is not available, values from related systems provide a useful benchmark for the expected energy barriers.
| Dynamic Process | Related Compound | Inversion/Puckering Barrier (kcal/mol) | Method |
| Nitrogen Inversion | Azetidine | ~6.5 smu.edu | Ab initio Calculation |
| Nitrogen Inversion | 1,3,3-Trimethylazetidine | 9.0 smu.edu | Experimental |
| Nitrogen Inversion | 7-Methyl-7-azabicyclo[2.2.1]heptane | 15.2 lookchem.com | NMR Study |
| Ring Puckering | Fluorocyclopentane | ~0.9 worldscientific.com | Calculation |
| Ring Puckering | Cyclopentane | ~0.0 worldscientific.com | Heat Capacity Measurement |
Chiroptical Properties of Enantiomerically Pure Systems
The spiro-carbon in this compound is a stereogenic center, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). The study of enantiomerically pure samples using chiroptical spectroscopy can provide deep insights into their absolute configuration and solution-state conformations.
The primary techniques for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. researchgate.net The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
The interpretation of experimental ECD spectra is heavily reliant on theoretical calculations. researchgate.netcore.ac.uk Time-dependent density functional theory (TD-DFT) has become the standard method for simulating ECD spectra. researchgate.netacs.org The process involves:
Calculating the geometries and relative energies of all significant low-energy conformers.
Computing the ECD spectrum for each conformer.
Generating a final, Boltzmann-averaged theoretical spectrum based on the predicted population of each conformer at a given temperature.
By comparing the calculated spectrum of a known absolute configuration (e.g., R) with the experimental spectrum, the absolute configuration of the synthesized sample can be determined. core.ac.uk This combination of experimental ECD and theoretical TD-DFT is a powerful, non-destructive method for stereochemical assignment in chiral molecules like the derivatives of this compound. researchgate.netzenodo.org Furthermore, circularly polarized luminescence (CPL) is another chiroptical property that has been observed in chiral spiro compounds and could be relevant for emissive derivatives. researchgate.netacs.orgmdpi.com
Computational and Theoretical Investigations of 1 Fluoro 6 Azaspiro 3.4 Octane
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 1-Fluoro-6-azaspiro[3.4]octane, DFT studies provide critical insights into its stability, reactivity, and intermolecular interactions. Calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The introduction of a highly electronegative fluorine atom at the C1 position on the cyclobutane (B1203170) ring significantly influences the electronic landscape of the azaspiro[3.4]octane scaffold. mdpi.com This inductive effect leads to a redistribution of charge, impacting the molecule's dipole moment and the basicity of the nitrogen atom in the pyrrolidine (B122466) ring. mdpi.comnottingham.ac.uk DFT calculations are used to quantify these effects. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap generally implies higher stability. researchgate.net
The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack. In this compound, the region around the nitrogen atom is expected to show a negative potential (red/yellow), indicating its role as a hydrogen bond acceptor, while the area near the fluorine atom will be electron-deficient.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -7.2 eV | Indicates the ability to donate electrons; related to ionization potential. |
| Energy of LUMO | 1.5 eV | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Nitrogen Atom Basicity (pKa of conjugate acid) | ~8.5 | Fluorine's electron-withdrawing effect reduces the basicity compared to the non-fluorinated analog. nottingham.ac.uk |
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration
The three-dimensional structure of this compound is not static. The cyclobutane and pyrrolidine rings can adopt various puckered conformations, and understanding this conformational landscape is crucial for predicting how the molecule will interact with biological targets. researchgate.net Molecular mechanics (MM) force fields are used to rapidly calculate the potential energy of different conformations, while molecular dynamics (MD) simulations model the molecule's movement over time at a given temperature. nih.govmpg.de
These simulations reveal the preferred low-energy conformations and the energy barriers between them. researchgate.net The spirocyclic nature of the scaffold imparts significant conformational rigidity compared to more flexible aliphatic amines, a property often sought in medicinal chemistry to reduce the entropic penalty upon binding to a receptor. researchgate.netresearchgate.net MD simulations in an aqueous environment can also explore how solvent molecules interact with the compound, providing insights into its solubility and the stability of its different conformers in solution. mpg.de
For this compound, key conformational variables include the puckering of the cyclobutane ring and the envelope or twist conformations of the pyrrolidine ring. The fluorine substituent can exist in either an axial or equatorial-like position relative to the local ring structure, with computational methods predicting the energetic preference.
| Conformer Description | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|
| Global Minimum (e.g., F-equatorial, envelope pyrrolidine) | 0.00 | ~75% |
| Conformer 2 (e.g., F-axial, envelope pyrrolidine) | 0.85 | ~18% |
| Conformer 3 (e.g., F-equatorial, twisted pyrrolidine) | 1.50 | ~6% |
| Other high-energy conformers | > 2.00 | <1% |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are invaluable for mapping out potential energy surfaces of chemical reactions, allowing researchers to predict reaction mechanisms, feasibility, and selectivity before attempting a synthesis in the lab. nih.gov This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. nih.govarxiv.org
For this compound, such calculations can elucidate several key processes:
Synthesis: Modeling the final steps of its synthesis, for example, a nucleophilic fluorination reaction or a cyclization to form the spiro-core, can help optimize reaction conditions. caltech.edu
Reactivity: Predicting the most likely sites of metabolic attack (e.g., N-dealkylation or oxidation of the cyclobutane ring) by calculating the activation energies for reactions with model enzyme active sites.
Stability: Investigating potential decomposition pathways and the energy barriers associated with them.
By comparing the energy barriers of different pathways, chemists can predict which products are likely to form and under what conditions. arxiv.org These computational approaches reduce the need for extensive trial-and-error experimentation. nih.gov
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
Once a compound is synthesized, its structure must be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Quantum chemical calculations, particularly DFT, can accurately predict these spectroscopic parameters. researchgate.net By comparing the calculated spectra with the experimental data, chemists can gain confidence in the assigned structure.
NMR Spectroscopy: Calculations can predict the chemical shifts for ¹H, ¹³C, and, importantly for this molecule, ¹⁹F NMR. They can also help predict coupling constants, which are essential for determining the relative stereochemistry of the atoms. For this compound, predicting the ¹⁹F chemical shift and its coupling to adjacent protons is a powerful tool for confirming the fluorine's position and orientation.
IR Spectroscopy: The vibrational frequencies and their intensities can be calculated to predict the IR spectrum. Key predicted peaks would include C-H stretching, N-H bending (if unsubstituted), and the characteristic C-F stretching frequency.
This predictive power is especially useful for novel scaffolds where empirical data for spectral assignment is scarce. researchgate.netresearchgate.net
| Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|
| ¹⁹F NMR Chemical Shift (ppm) | -185.0 | -183.5 |
| ¹³C NMR Chemical Shift (C1, ppm) | 88.5 (JCF ≈ 175 Hz) | 89.2 |
| ¹H NMR Chemical Shift (H1, ppm) | 4.8 (JHF ≈ 48 Hz) | 4.9 |
| IR C-F Stretch (cm⁻¹) | 1080 | 1075 |
In Silico Design Principles for Fluorinated Azaspirocyclic Scaffolds
The this compound motif is a prime example of a scaffold designed using modern in silico principles for drug discovery. The strategic inclusion of both the spirocycle and the fluorine atom is intended to confer several desirable properties. nottingham.ac.ukresearchgate.net
3D Shape and Vectoriality: Spirocycles introduce a well-defined three-dimensional geometry, which is an increasingly important feature for achieving selective binding to protein targets. researchgate.net The azaspiro[3.4]octane core acts as a rigid scaffold from which functional groups can be projected into specific regions of a binding pocket.
Fluorine's Role: The incorporation of fluorine is a common strategy in medicinal chemistry to modulate key drug-like properties. nih.govresearchgate.net
Metabolic Stability: Fluorine can block sites of metabolism. A C-F bond is much stronger than a C-H bond, preventing oxidative metabolism at that position. acs.org
Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the nearby nitrogen atom. nottingham.ac.uk This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.
Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding site, including dipole-dipole interactions or even weak hydrogen bonds.
In silico tools like molecular docking and free energy perturbation (FEP) are used to predict how modifications to the fluorinated azaspirocyclic scaffold will affect binding affinity to a target protein. nih.govmdpi.com These computational approaches allow for the virtual screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis. nih.govbeilstein-journals.org
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution NMR Spectroscopy for Detailed Structural and Stereochemical Analysis (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously characterize 1-Fluoro-6-azaspiro[3.4]octane.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings would exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the same carbon as the fluorine atom (H-1) would show a characteristic large coupling constant to the fluorine nucleus (²JHF).
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbon atom bonded to the fluorine (C-1) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic signal. The chemical shifts of the spirocyclic carbons would confirm the presence of the [3.4]octane framework.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is indispensable. ambeed.com This technique is highly sensitive and provides a wide chemical shift range, making it excellent for identifying fluorine-containing molecules. appchemical.comresearchgate.net For this compound, the spectrum would be expected to show a single resonance for the fluorine atom, which would be split into a multiplet by the neighboring protons (²JHF and ³JHF). The precise chemical shift would be indicative of the electronic environment around the fluorine atom.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, allowing for the tracing of connectivities within the cyclobutane and pyrrolidine rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling definitive assignment of the ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting the different fragments of the molecule and confirming the spirocyclic junction.
A hypothetical data table summarizing expected NMR signals is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 4.5 - 5.5 | dm | J_HF ≈ 45-55 | H-1 |
| ¹H | 2.8 - 3.5 | m | - | Pyrrolidine CH₂ |
| ¹H | 1.8 - 2.5 | m | - | Cyclobutane CH₂ |
| ¹³C | 90 - 100 | d | ¹J_CF ≈ 180-220 | C-1 |
| ¹³C | 60 - 70 | s | - | C-5 (Spiro) |
| ¹³C | 45 - 55 | t | - | Pyrrolidine CH₂ |
| ¹³C | 25 - 40 | t | - | Cyclobutane CH₂ |
| ¹⁹F | -170 to -200 | m | - | F-1 |
Note: This table is predictive and based on typical values for similar structural motifs. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₁₂FN), HRMS would be used to confirm the exact mass of the molecular ion ([M]+•) or, more commonly, the protonated molecule ([M+H]⁺). This precise mass measurement is a critical piece of evidence for confirming the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. Expected fragmentation patterns for this compound might include the loss of HF, or cleavage of the cyclobutane or pyrrolidine rings, providing further confirmation of the connectivity.
| Ion | Calculated Exact Mass |
| [C₇H₁₂FN]+• | 129.0954 |
| [C₇H₁₃FN]⁺ ([M+H]⁺) | 130.1032 |
Note: The table shows calculated exact masses for the molecular ion and the protonated molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the exact conformation of the cyclobutane and pyrrolidine rings. For this compound, a successful crystal structure analysis would definitively confirm the spirocyclic nature of the carbon skeleton and the relative stereochemistry if chiral centers are present. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. Obtaining a single crystal of suitable quality is the primary prerequisite for this powerful analytical method.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration for the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-F stretching vibration would likely produce a strong absorption band in the 1000-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C-F bond would also be Raman active, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum, which can be useful for analyzing the conformation of the spirocyclic rings.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C-N Stretch | 1180 - 1250 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Note: This table presents expected characteristic infrared absorption frequencies.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
The this compound molecule is chiral due to the presence of the C-1 stereocenter (the carbon bearing the fluorine atom). Therefore, if the compound is synthesized or resolved into its individual enantiomers, Circular Dichroism (CD) spectroscopy can be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of a chiral center and for studying conformational changes in chiral molecules. An enantiomerically pure sample of this compound would be expected to produce a distinct CD spectrum, with its enantiomer producing a mirror-image spectrum. The sign and intensity of the Cotton effects in the spectrum could potentially be correlated with the absolute configuration (R or S) at the C-1 center through computational modeling.
Applications of 1 Fluoro 6 Azaspiro 3.4 Octane in Scaffold Design and Chemical Probe Development
Strategic Incorporation into Novel Molecular Scaffolds
The 1-fluoro-6-azaspiro[3.4]octane moiety is increasingly recognized for its potential as a novel scaffold in drug discovery. lookchem.comresearchgate.net Spirocyclic systems, in general, are sought after for their ability to introduce three-dimensionality into otherwise flat molecules, a characteristic that can lead to improved pharmacological properties. researchgate.net The presence of the azaspiro[3.4]octane core provides a rigid framework with defined exit vectors for substitution, allowing for precise spatial arrangement of functional groups. lookchem.comrsc.org
The incorporation of fluorine, a common strategy in medicinal chemistry, further enhances the utility of this scaffold. nih.govnih.gov Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without significantly increasing its steric bulk. nih.govsci-hub.seu-tokyo.ac.jp This combination of a spirocyclic core and fluorine substitution makes this compound an attractive starting point for creating diverse and structurally unique compound libraries. lookchem.comresearchgate.net
Design of Conformationally Constrained Bioactive Molecules
A key application of the this compound scaffold is in the design of conformationally constrained molecules. researchgate.net By rigidifying the molecular structure, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher affinity and selectivity. researchgate.net The spirocyclic nature of the azaspiro[3.4]octane system inherently limits the number of accessible conformations compared to more flexible acyclic or monocyclic analogues. cymitquimica.com
The introduction of a fluorine atom can further influence the conformational preferences of the molecule. nih.gov This strategic use of fluorine can block metabolically vulnerable positions and enhance binding interactions with target proteins. acs.orgresearchgate.net For instance, research on related diazaspiro[3.4]octane series has shown that these sp3-rich scaffolds can serve as the basis for potent bioactive agents, such as those active against the malaria parasite Plasmodium falciparum. researchgate.net The conformational rigidity provided by the spirocyclic core was a key feature in the optimization of these compounds. researchgate.net
Exploration as Privileged Scaffolds in Chemical Biology Research
The azaspiro[3.4]octane framework is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery programs. nih.gov The combination of the 2,6-diazaspiro[3.4]octane scaffold with other pharmacologically active groups has led to the identification of potent antibacterial agents. nih.gov
The fluorinated version, this compound, builds upon this privileged status. The fluorine atom can act as a bioisosteric replacement for hydrogen or a hydroxyl group, subtly altering electronic properties while maintaining a similar size. sci-hub.seu-tokyo.ac.jp This can lead to improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov The development of synthetic routes to various azaspiro[3.4]octane derivatives, including oxa- and thia-azaspiro[3.4]octanes, highlights the ongoing effort to expand the chemical space around this valuable scaffold for use in chemical biology and drug discovery. lookchem.comresearchgate.net
Use in Fragment-Based Drug Discovery (FBDD) Libraries and Screening
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method relies on screening libraries of low molecular weight compounds ("fragments") to find weak binders to a biological target, which are then optimized into more potent inhibitors. nih.gov There is a growing interest in incorporating three-dimensional fragments into these libraries to explore a wider range of chemical space. researchgate.net
This compound is an ideal candidate for inclusion in FBDD libraries. Its spirocyclic nature provides the desired three-dimensionality, while its relatively low molecular weight fits the criteria for a fragment. researchgate.netcore.ac.uk The fluorine atom is particularly advantageous in the context of FBDD, especially when using ¹⁹F NMR spectroscopy for screening. nih.gov This technique offers high sensitivity and can readily detect the binding of fluorinated fragments to a target protein. nih.gov The synthesis of various spirocyclic scaffolds, including azaspiro[3.4]octanes, is often geared towards creating novel fragments for such screening libraries. researchgate.netcore.ac.uk
Development of Fluorinated Chemical Probes for Target Engagement Studies
Fluorinated compounds are valuable as chemical probes for studying target engagement and mechanism of action. The unique NMR properties of fluorine (¹⁹F) allow for sensitive detection in complex biological environments. The this compound scaffold can be incorporated into larger molecules to serve as a reporter group for target binding.
The development of novel thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery underscores the potential of this class of compounds to be adapted for chemical probe development. lookchem.com By attaching this fluorinated scaffold to a known ligand, researchers can use ¹⁹F NMR to monitor the interaction of the ligand with its target protein, providing insights into binding kinetics and thermodynamics.
Integration into Peptidomimetic and Macrocyclic Systems
The rigid, three-dimensional structure of this compound makes it an attractive building block for constructing peptidomimetics and macrocycles. Peptidomimetics aim to replicate the structure and function of peptides while overcoming their inherent limitations, such as poor metabolic stability and cell permeability. The azaspiro[3.4]octane core can serve as a scaffold to mimic the secondary structures of peptides, such as β-turns.
The synthesis of azetidine-containing small macrocyclic peptides demonstrates the utility of related four-membered ring systems in this area. researchgate.net Similarly, the functional groups on the this compound scaffold (the secondary amine and the site of fluorination) provide handles for its incorporation into larger macrocyclic structures. lookchem.com The conformational constraint imparted by the spirocycle can help to pre-organize the macrocycle for binding to its target, a common strategy for enhancing affinity.
Precursor Synthesis for Radiopharmaceutical Research (Focus on synthesis of radiolabeled compounds, not imaging)
The fluorinated nature of this compound makes it a potential precursor for the synthesis of radiolabeled compounds for use in positron emission tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is one of the most commonly used radionuclides in PET due to its favorable decay properties. researchgate.netnih.gov
The synthesis of ¹⁸F-labeled PET tracers often involves a "building block" approach, where a small molecule containing ¹⁸F is synthesized and then coupled to a larger molecule in subsequent steps. researchgate.netnih.gov A non-radioactive precursor of this compound, such as a corresponding hydroxy or bromo derivative, could be synthesized and then subjected to radiofluorination to produce [¹⁸F]this compound. This radiolabeled building block could then be used in the synthesis of more complex radiopharmaceuticals. researchgate.net The development of methods for ¹⁸F-labeling of various organic molecules is an active area of research, and the synthesis of novel ¹⁸F-labeled building blocks is crucial for expanding the scope of PET. researchgate.netnih.govuliege.be
Interactive Data Tables
Table 1: Properties of Related Azaspiro[3.4]octane Scaffolds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 2-Fluoro-6-azaspiro[3.4]octane | 2092341-38-1 | C₇H₁₂FN | 129.18 | Fluorinated spiro-amine chemscene.com |
| 6-Fluoro-2-azaspiro[3.4]octane | 1367645-81-3 | C₇H₁₂FN | 129.18 | Isomer of 2-fluoro derivative nih.gov |
| 2-Oxa-6-azaspiro[3.4]octane | 1367645-79-9 | C₆H₁₁NO | 113.16 | Oxetane-containing spirocycle fishersci.no |
| 8-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride | 2306268-39-1 | C₆H₁₁ClFNO | 167.61 | Fluorinated oxa-azaspirocycle aablocks.com |
| 2-Azaspiro[3.4]octane | 185331-70-0 | C₇H₁₃N | 111.18 | Parent azaspiro[3.4]octane core rsc.org |
| tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1264635-65-5 | C₁₁H₁₉NO₃ | 213.27 | Boc-protected oxa-azaspirocycle cymitquimica.com |
| 6-oxa-1-azaspiro[3.4]octane hydrochloride | 1909319-43-2 | C₆H₁₂ClNO | 149.62 | Isomeric oxa-azaspirocycle sigmaaldrich.com |
Scaffold Hop Strategies in Medicinal Chemistry Research
Scaffold hopping is a prominent strategy in medicinal chemistry focused on the discovery of novel, patentable compounds by modifying the central core structure of a known active molecule while aiming to retain or improve its biological activity. researchgate.net This approach is critical for overcoming issues such as poor pharmacokinetic properties, toxicity, or existing intellectual property limitations associated with a parent molecule. acs.org The introduction of spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, represents a key tactic in scaffold hopping due to their inherent three-dimensionality and conformational rigidity. These features can lead to enhanced target selectivity and improved drug-like properties. researchgate.netresearchgate.net
The this compound moiety, combining the desirable characteristics of a spirocyclic system with the unique properties of fluorine, presents a compelling scaffold for such strategies. Fluorine's small size, high electronegativity, and ability to form strong carbon-fluorine bonds can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity. acs.org
A notable example illustrating the principles of scaffold hopping with a closely related structure involves the use of a 6-azaspiro[3.4]octane derivative as a bioisostere for the piperazine (B1678402) ring in inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a crucial enzyme in DNA repair, and its inhibitors are of significant interest in oncology. In a study examining alternatives to the piperazine ring found in the established PARP-1 inhibitor Olaparib, researchers synthesized and evaluated 4-(4-fluoro-3-(6-azaspiro[3.4]octane-6-carbonyl)benzyl)phthalazin-1(2H)-one. nih.gov
This compound incorporates the 6-azaspiro[3.4]octane core as a "scaffold hop" from the traditional piperazine moiety. The research aimed to explore new chemical space and potentially improve upon the properties of existing inhibitors. The findings from this study provide valuable insights into the utility of the azaspiro[3.4]octane scaffold in medicinal chemistry. nih.gov
Detailed research findings demonstrated that while some of the novel compounds with diazaspiro cores showed reduced PARP-1 affinity, specific modifications could enhance potency. For instance, coupling a cyclopropanecarbonyl group to the free amine of the spiro-core in a related analogue resulted in a compound with an IC₅₀ value of 12.6 nM, suggesting that the spiro-core can indeed act as a viable structural surrogate for the piperazine ring. nih.gov The compound 4-(4-fluoro-3-(6-azaspiro[3.4]octane-6-carbonyl)benzyl)phthalazin-1(2H)-one itself was found to be a moderate PARP-1 inhibitor. nih.gov Although it did not surpass the potency of Olaparib, this work successfully demonstrated that the 6-azaspiro[3.4]octane scaffold is a valid replacement for piperazine in this context, opening avenues for further optimization. nih.gov
The following table summarizes the key compounds and their roles in this scaffold hopping strategy.
| Compound Name | Structure | Role in Research |
| Olaparib | Contains a piperazine ring | Established PARP-1 inhibitor, parent scaffold |
| 4-(4-Fluoro-3-(6-azaspiro[3.4]octane-6-carbonyl)benzyl)phthalazin-1(2H)-one | Features a 6-azaspiro[3.4]octane core | A "scaffold hop" derivative investigated as a PARP-1 inhibitor and a bioisostere for the piperazine moiety in Olaparib nih.gov |
| Piperazine | A common heterocyclic motif in drug molecules | The original scaffold in Olaparib that was replaced nih.gov |
This case highlights how the 6-azaspiro[3.4]octane scaffold, a close structural relative of this compound, can be effectively employed in scaffold hopping to generate novel chemical entities with desired biological activities. The rigid, three-dimensional nature of the spirocyclic system offers a distinct conformational profile compared to the more flexible piperazine ring, which can be exploited to fine-tune interactions with the biological target. While direct research on this compound in scaffold hopping is not extensively documented, the principles demonstrated with its non-fluorinated counterpart underscore its potential as a valuable building block in the design of new therapeutic agents and chemical probes. researchgate.netnih.gov
Future Directions and Emerging Research Challenges
Development of Sustainable and Economically Viable Synthetic Routes
The advancement of 1-Fluoro-6-azaspiro[3.4]octane from a laboratory curiosity to a readily accessible building block hinges on the development of sustainable and cost-effective synthetic methodologies. Current synthetic strategies for related azaspirocycles often rely on multi-step sequences, which can be resource-intensive and generate significant chemical waste. Future research must prioritize the design of greener synthetic pathways.
Key areas of focus will include:
Catalytic Methods: The use of transition metal or organocatalysis could enable more direct and efficient routes to the azaspiro[3.4]octane core.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction optimization, potentially reducing solvent usage and improving energy efficiency. A recent development in flow chemistry has demonstrated a PFAS-free method for synthesizing fluorinated pharmaceutical compounds, which could be adapted for the synthesis of this compound uva.nl.
Readily Available Starting Materials: The development of synthetic routes that utilize inexpensive and abundant starting materials will be crucial for the economic viability of large-scale production. Several successful multi-step syntheses for 2-azaspiro[3.4]octane have been developed from readily available starting materials, providing a foundation for developing routes to its fluorinated analogue nih.gov.
| Synthesis Strategy | Potential Advantages |
| Catalytic Methods | High efficiency, selectivity, and reduced waste. |
| Flow Chemistry | Improved safety, scalability, and resource efficiency uva.nl. |
| Readily Available Starting Materials | Reduced cost and increased accessibility for large-scale synthesis nih.gov. |
Exploration of Uncharted Reactivities and Transformations of the Core Structure
The chemical space surrounding this compound remains largely unexplored. A deeper understanding of its reactivity is essential for unlocking its full potential as a versatile synthetic intermediate. The presence of the fluorine atom and the strained four-membered ring are expected to impart unique chemical properties.
Future investigations should address:
Functionalization of the Azetidine (B1206935) Ring: Exploring selective reactions at the nitrogen atom and the adjacent carbon atoms to introduce diverse functional groups.
Ring-Opening Reactions: Investigating the controlled cleavage of the strained cyclobutane (B1203170) or azetidine rings to access novel acyclic or macrocyclic structures.
Influence of the Fluoro Substituent: Studying the electronic and steric effects of the fluorine atom on the reactivity of the entire spirocyclic system.
Integration with Artificial Intelligence and Machine Learning for De Novo Design of Fluorinated Spirocycles
The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the design of new molecules with desired properties. easpublisher.comfrontiersin.orgnih.govresearchgate.net Generative AI models can explore vast chemical spaces to identify novel fluorinated spirocycles with high predicted activity for specific biological targets. chemrxiv.org
Key opportunities in this area include:
Predictive Modeling: Developing machine learning models to accurately predict the physicochemical properties, bioactivity, and synthetic accessibility of this compound derivatives.
Generative Design: Employing deep learning architectures, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel analogues with optimized property profiles. easpublisher.com
Automated Synthesis: Integrating AI-driven design with automated synthesis platforms to accelerate the discovery and development of new drug candidates. chemrxiv.org
| AI/ML Application | Potential Impact |
| Predictive Modeling | Accelerated identification of lead compounds with desirable properties. |
| Generative Design | Discovery of novel and diverse chemical scaffolds easpublisher.comchemrxiv.org. |
| Automated Synthesis | High-throughput synthesis and screening of designed molecules chemrxiv.org. |
Challenges in the Stereoselective Synthesis of Highly Complex Derivatives
The introduction of multiple stereocenters into the this compound scaffold presents a significant synthetic challenge. The development of stereoselective methods is crucial for preparing enantiomerically pure compounds, which is often a prerequisite for their use in pharmaceutical applications. Recent advancements in the stereoselective synthesis of fluoroalkanes, including methods for the desymmetrization of geminal difluoroalkanes, may provide valuable insights and strategies. nih.govsemanticscholar.org
Future research will need to overcome hurdles such as:
Diastereoselective Functionalization: Controlling the stereochemical outcome of reactions on the spirocyclic core.
Asymmetric Catalysis: Developing catalytic systems that can induce high levels of enantioselectivity in the formation of the spirocyclic framework or in subsequent modifications.
Chiral Resolution: Devising efficient methods for the separation of enantiomers if asymmetric routes are not feasible.
Expanding the Scope of Azaspiro[3.4]octane in Diverse Academic Research Areas
While the primary interest in azaspirocycles lies in medicinal chemistry, their unique structural and electronic properties could find applications in other scientific domains. The 2,6-diazaspiro[3.4]octane core, for instance, is recognized as a privileged structure in drug discovery, appearing in compounds with diverse biological activities mdpi.com. The broader azaspiro[3.4]octane framework has been explored for its potential in developing multifunctional modules for drug discovery researchgate.net.
Future academic explorations could include:
Materials Science: Investigating the incorporation of the this compound motif into polymers or coordination complexes to create materials with novel optical, electronic, or catalytic properties.
Chemical Biology: Designing chemical probes based on this scaffold to study biological processes or to validate new drug targets.
Organocatalysis: Exploring the potential of chiral derivatives of this compound as catalysts for asymmetric transformations. The synthesis and evaluation of various azaspirocycles in drug discovery has been a topic of interest, suggesting a broad potential for these scaffolds researchgate.netepa.govnih.gov.
Q & A
Q. What are the recommended synthetic routes for 1-Fluoro-6-azaspiro[3.4]octane, and how do reaction conditions influence yield?
Synthesis of fluorinated spiro compounds like this compound often involves cyclization reactions, nucleophilic fluorination, or ring-closing strategies. For example, microwave-assisted synthesis (common in spiro compounds) can enhance reaction efficiency by reducing side products . Key steps include:
- Precursor preparation : Start with bicyclic amines or ketones (e.g., azetidine derivatives) for spiro core formation.
- Fluorination : Use fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under anhydrous conditions to minimize hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity (>95%) .
Critical parameters : Temperature (40–80°C), solvent polarity, and stoichiometry of fluorinating agents directly impact yield (typically 50–70%) and byproduct formation.
Q. How does the fluorine substituent in this compound affect its biological activity compared to non-fluorinated analogs?
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. For example:
- EGFR inhibition : Fluorine in spiro compounds (e.g., 2-Oxa-6-azaspiro[3.4]octane derivatives) increases binding affinity to kinase domains by forming hydrogen bonds with active-site residues, reducing IC50 values (e.g., 0.263 μM for antimalarial activity) .
- Comparative data : Non-fluorinated analogs (e.g., 6-Methyl-1,6-diazaspiro[3.4]octane) show weaker antimicrobial activity, highlighting fluorine’s role in optimizing pharmacokinetics .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming fluorine position and purity (δ = -120 to -180 ppm for C-F bonds). ¹H/¹³C NMR resolves spirocyclic conformation (e.g., diastereotopic protons at δ 3.8–4.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₇H₁₁FN: calc. 128.09, obs. 128.08) .
- X-ray crystallography : Resolves stereochemistry and bond angles, essential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to assess fluorine’s impact on electron density and nucleophilic attack susceptibility .
- Docking studies : Simulate interactions with biological targets (e.g., EGFR or Plasmodium falciparum enzymes) using AutoDock Vina. Fluorine’s electronegativity improves binding scores (e.g., ΔG = -9.2 kcal/mol) .
- MD simulations : Track conformational stability in aqueous environments (CHARMM force fields) to predict solubility and membrane permeability .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies of this compound derivatives?
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., oxidative defluorination) that reduce efficacy in vivo .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability (e.g., 80% retention after 24 hrs vs. 50% for free compound) .
- Dose-response recalibration : Adjust dosing regimens based on PK/PD models (e.g., Hill slopes from in vitro IC50 to in vivo ED50) .
Q. How do substituent variations on the spiro core influence the compound’s mechanism of action?
Comparative SAR analysis of analogs reveals:
Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?
- Byproduct formation : Fluorine’s reactivity leads to dimerization (e.g., spiro-dimer at 10–15%). Use preparative HPLC (C18 column, acetonitrile/water) for separation .
- Solvent residues : Residual DMF or THF in final product. Azeotropic distillation (toluene co-evaporation) reduces solvent content to <0.1% .
- Crystallization issues : Spiro compounds often form oils. Seed crystals or anti-solvent addition (e.g., MTBE) induce crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
